Influenza virus NP (44-52)

CTL IFN-γ TNF-α

Standard influenza CTL peptides often fail due to mismatched HLA restrictions or divergent functional profiles, compromising assay validity. This 9-mer (CTELKLSDY) is the validated HLA-A*01:01-restricted NP (44-52) epitope. - **Specificity**: Strictly restricted to HLA-A*01:01; use only for A*01:01+ donor cohorts. - **Functional data**: Distinct lower IFN-γ/TNF-α signature vs. M1 (58-66) - essential for multiplexed ICS. - **Cross-reactivity**: Broad across influenza A strains; validated for tetramer staining and CTL induction. - **Supply**: >90% purity ensures low background in ELISPOT/cytotoxicity assays.

Molecular Formula C46H74N10O17S
Molecular Weight 1071.2 g/mol
Cat. No. B12383220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInfluenza virus NP (44-52)
Molecular FormulaC46H74N10O17S
Molecular Weight1071.2 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CS)N
InChIInChI=1S/C46H74N10O17S/c1-22(2)16-30(52-40(66)29(13-14-35(60)61)50-45(71)37(24(5)58)56-38(64)27(48)21-74)41(67)49-28(8-6-7-15-47)39(65)51-31(17-23(3)4)42(68)55-34(20-57)44(70)53-32(19-36(62)63)43(69)54-33(46(72)73)18-25-9-11-26(59)12-10-25/h9-12,22-24,27-34,37,57-59,74H,6-8,13-21,47-48H2,1-5H3,(H,49,67)(H,50,71)(H,51,65)(H,52,66)(H,53,70)(H,54,69)(H,55,68)(H,56,64)(H,60,61)(H,62,63)(H,72,73)/t24-,27+,28+,29+,30+,31+,32+,33+,34+,37+/m1/s1
InChIKeyQVXNKNSYPZUJFT-DEKAXTLRSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Influenza NP (44-52) Peptide Overview


Influenza virus NP (44-52) (CAS: 152647-27-3) is a 9‑mer synthetic peptide with the amino acid sequence CTELKLSDY, corresponding to residues 44‑52 of the influenza A virus nucleoprotein (NP) [1]. The peptide has a molecular weight of 1071.2 Da and is defined as an HLA‑A*01:01‑restricted cytotoxic T lymphocyte (CTL) epitope [2]. It is routinely supplied as a lyophilized powder with documented purity ≥95% by HPLC, enabling its use in standardized T‑cell assays and immune monitoring workflows [3].

HLA restriction HLA-A*01:01-restricted CTL epitope tool for influenza nucleoprotein studies
Assay context Supports T-cell cytokine profiling (IFN-γ, TNF-α) and intracellular cytokine staining
Cross-reactivity Conserved NP (44-52) sequence reported for broad cross-strain CD8+ T-cell recognition
Peptide identity Synthetic 9-mer (CTELKLSDY) with documented HPLC/MS purity for immunoassays

Why NP (44-52) Is Irreplaceable


Influenza‑specific CD8+ T‑cell epitopes cannot be interchanged generically because each peptide is restricted by a distinct HLA class I allele, and its recognition depends on both the precise amino acid sequence and the presenting HLA molecule [1]. NP (44‑52) is exclusively presented by HLA‑A*01:01, whereas other commonly used influenza CTL epitopes—such as M1 (58‑66) (HLA‑A*02:01‑restricted), NP (366‑374) (H‑2Db‑restricted, murine), and NP (147‑155) (H‑2Kd‑restricted)—bind to entirely different HLA alleles or species‑specific MHC molecules [2]. Consequently, substituting one influenza peptide for another without matching the donor or patient HLA type yields either no T‑cell recognition or a functionally distinct response, invalidating experimental results and rendering procurement decisions based on generic “influenza peptide” labels scientifically unsound [3].

Cytokine profile mismatch
Replacing with M1 (58-66) epitope may produce inflated IFN-γ and TNF-α measurements, altering functional interpretation.
HLA allele incompatibility
Substituting NP (265-273) shifts HLA restriction from A*01:01 to A*03:01, likely invalidating pre-selected donor cohorts.
Cross-reactivity not generalizable
Broad TCR cross-recognition data for NP (44-52) are epitope-specific and cannot be assumed for other NP fragments.

NP (44-52) vs. Closest Comparators


IFN-γ Response vs. M1 (58-66)

In a direct head‑to‑head comparison of influenza‑specific CD8+ T‑cell populations from four HLA‑A*01:01 and HLA‑A*02:01‑positive human subjects, the proportion of M1 (58‑66)‑specific T cells (HLA‑A*02:01‑restricted) producing IFN‑γ was significantly larger than that of NP (44‑52)‑specific T cells (HLA‑A*01:01‑restricted) (P < 0.05), independent of IL‑2 culture concentration [1]. No significant difference was observed in CD107a mobilization (degranulation) between the two epitope‑specific populations [1]. Under high IL‑2 conditions, M1‑specific T cells also exhibited higher TNF‑α expression (P < 0.05) [1]. These data establish a quantifiable, epitope‑intrinsic difference in functional quality between two widely used influenza CTL peptides, directly impacting assay design and data interpretation in human T‑cell studies.

IFN-γ response
Head-to-head
M1-Tm⁺ > NP-Tm⁺ (P
Supports distinct cytokine output; NP-specific cells show lower reported IFN-γ and TNF-α
Measured under high/low IL-2; tetramer-positive CD8⁺ from A*01:01/A*02:01 donors
HLA restriction
Cross-study comparable
NP (44-52): HLA-A*01:01
NP (265-273): HLA-A*03:01
Allele-specific presentation; cohorts typed for A*01:01 may not respond to NP (265-273)
No cross-presentation reported; in vitro binding and sensitization assays
Cross-reactivity
Class-level inference
Conserved HLA-A*01:01-NP44 conformation confirmed; broad TCR cross-reactivity observed
Supports cross-strain recognition studies; epitope-specific structural context
X-ray crystallography; TCRαβ repertoire analysis; other NP epitopes may differ
Peptide purity
Specification review
>90% (HPLC/MS documented)
Supports assay reproducibility and batch-to-batch consistency
Supplier-documented purity; verify for publication-grade immunoassays
CTL IFN-γ TNF-α HLA-A*01:01 HLA-A*02:01 Flow Cytometry

HLA-A*01:01 Restriction Specificity

NP (44‑52) is exclusively presented by the HLA‑A*01:01 allele, as established by peptide‑binding motif prediction and confirmed by functional CTL recognition studies [1]. In contrast, other influenza nucleoprotein‑derived peptides demonstrate distinct and often broader restriction profiles: NP (366‑374) (ASNENMETM) is H‑2Db‑restricted (murine) [2], NP (147‑155) is H‑2Kd‑restricted (murine) [3], and M1 (58‑66) is HLA‑A*02:01‑restricted (human) [4]. This allele‑exclusive restriction of NP (44‑52) means that it will only elicit a CD8+ T‑cell response in individuals expressing HLA‑A*01:01, whereas peptides like M1 (58‑66) are functional in the more prevalent HLA‑A*02:01‑positive population.

HLA restriction
Cross-study comparable
NP (44-52): HLA-A*01:01
NP (265-273): HLA-A*03:01
Allele-specific presentation; cohorts typed for A*01:01 may not respond to NP (265-273)
No cross-presentation reported; in vitro binding and sensitization assays
HLA restriction MHC class I Allele specificity T-cell epitope Immune monitoring

Cross-Strain TCR Recognition

In a study measuring ex vivo IFN‑γ ELISpot responses to influenza epitopes in healthy donors, NP (44‑52) elicited a mean spot‑forming cell (SFC) count of 39 per 10⁶ PBMCs (range 7‑40) in HLA‑A*01:01‑positive individuals, with 3 out of 6 donors responding [1]. For comparison, the HLA‑A*01:01‑restricted PB1 (591‑599) epitope (VSDGGPNLY) generated a mean SFC count of 14 per 10⁶ PBMCs (range 10‑20) in the same cohort, with a responder frequency of 3 out of 3 tested [1]. This indicates that NP (44‑52) elicits a higher mean T‑cell response magnitude than PB1 (591‑599) among HLA‑A*01:01‑positive subjects, though responder frequency may be lower.

Cross-reactivity
Class-level inference
Conserved HLA-A*01:01-NP44 conformation confirmed; broad TCR cross-reactivity observed
Supports cross-strain recognition studies; epitope-specific structural context
X-ray crystallography; TCRαβ repertoire analysis; other NP epitopes may differ
CTL precursor frequency Immunodominance HLA-A*01:01 ELISpot T-cell response

Peptide Purity by HPLC/MS

The NP (44‑52) peptide sequence (CTELKLSDY) is 100% conserved in nucleoprotein sequences from multiple influenza A virus strains, including A/Hong Kong/HKU4/2004 (H3N2) and A/Canterbury/200/2004 (H3N2) [1]. This degree of conservation contrasts with certain other influenza epitopes that exhibit strain‑dependent sequence variation; for example, the NP (366‑374) epitope (ASNENMETM in A/PR/8/34) differs by two amino acids in the A/NT/60/68 strain (ASNENVETM), affecting its recognition by H‑2Db‑restricted T cells [2]. The sequence invariance of NP (44‑52) across common circulating strains ensures that T‑cell responses measured using this peptide are representative of cross‑protective immunity rather than strain‑specific immunity, a critical consideration for universal influenza vaccine research and broad‑spectrum immune monitoring.

Peptide purity
Specification review
>90% (HPLC/MS documented)
Supports assay reproducibility and batch-to-batch consistency
Supplier-documented purity; verify for publication-grade immunoassays
Sequence conservation Influenza A Cross-reactivity Epitope Vaccine development

Commercial Availability and Standardized Quality Metrics: NP (44-52) Versus Custom Peptide Synthesis for T‑Cell Assays

NP (44‑52) is available from multiple commercial vendors as a catalog item with standardized quality metrics: ≥95% purity by HPLC, provided as a lyophilized powder with a defined molecular weight of 1071.2 Da [1]. In contrast, alternative influenza NP epitopes such as NP (147‑155) or NP (366‑374) are often supplied as custom synthesis products with variable purity specifications (ranging from 80% to 99%) and batch‑to‑batch variability in formulation and delivery format . The off‑the‑shelf availability of NP (44‑52) with documented purity and storage conditions reduces assay variability and eliminates the lead time and quality uncertainty associated with custom peptide synthesis.

Peptide purity Quality control HPLC T-cell assay Procurement

NP (44-52) Application Scenarios


Flow Cytometry for CD8+ T Cells

NP (44‑52) is the definitive peptide for quantifying influenza‑specific CD8+ T‑cell responses in HLA‑A*01:01‑positive individuals. Its exclusive restriction to this allele [1] ensures that any T‑cell reactivity detected is attributable to HLA‑A*01:01‑presented epitopes, avoiding the confounding cross‑reactivity observed with peptides that bind multiple HLA alleles. This specificity is critical for longitudinal immune monitoring studies, vaccine trial immunogenicity assessments, and epidemiological surveys of T‑cell memory in populations with defined HLA frequencies.

Universal Vaccine Cross-Reactivity

Because NP (44‑52)‑specific T cells exhibit a distinct functional profile compared with M1 (58‑66)‑specific T cells—characterized by lower IFN‑γ and TNF‑α production under identical stimulation conditions [2]—this peptide serves as a calibrated reagent for dissecting epitope‑intrinsic differences in CTL functionality. Researchers comparing the polyfunctionality or exhaustion status of T cells across different viral epitopes can use NP (44‑52) as a well‑characterized comparator to M1 (58‑66), enabling more nuanced interpretation of T‑cell quality in the context of influenza infection, vaccination, or aging.

ELISPOT and ICS in HLA-A*01:01 Cohorts

The complete sequence conservation of NP (44‑52) across multiple influenza A strains [3] makes this peptide a robust tool for assessing cross‑protective T‑cell immunity. In universal influenza vaccine research, where the goal is to elicit T‑cell responses that recognize diverse viral variants, using a conserved epitope like NP (44‑52) reduces the risk of false‑negative results due to sequence mismatch. This contrasts with strain‑variable epitopes such as NP (366‑374), which may require strain‑specific peptides for accurate measurement [4].

CTL Induction for Epitope Validation

The off‑the‑shelf availability of NP (44‑52) with documented purity ≥95% by HPLC [5] supports the development of standardized T‑cell assays (ELISpot, ICS, cytotoxicity) that can be replicated across different laboratories. Using a catalog peptide with defined quality metrics eliminates the variability introduced by custom peptide synthesis, which often yields batches with purity ranging from 80% to 99% . This standardization is particularly valuable for multi‑center clinical trials, assay validation studies, and proficiency testing programs where inter‑laboratory consistency is paramount.

Application
Selection Property
Validation Focus
Flow-cytometric T-cell profiling
HLA-A*01:01-restricted tetramer staining compatibility
Reported distinct cytokine signature vs. M1 context
Universal vaccine cross-reactivity assessment
Broad TCR cross-recognition across influenza A variants
Cross-reactive CD8+ clonotype tracking in preclinical models
ELISPOT/ICS assays for A*01:01 cohorts
Allele-matched epitope for ex vivo stimulation
Lot-specific purity documentation review
CTL induction for epitope validation
In vitro CTL sensitization capacity
Cytotoxicity endpoint specificity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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